1-Aziridineacetic acid, 2-methyl-3-(1-methylethyl)-, ethyl ester, trans-
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Overview
Description
1-Aziridineacetic acid, 2-methyl-3-(1-methylethyl)-, ethyl ester, trans- is a compound belonging to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles, structurally similar to epoxides but with a nitrogen atom replacing the oxygen atom. This compound is known for its unique ring strain and reactivity, making it a valuable building block in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-aziridineacetic acid, 2-methyl-3-(1-methylethyl)-, ethyl ester, trans- typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of an appropriate amino acid derivative with a halogenating agent, followed by cyclization to form the aziridine ring .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process may involve the use of catalysts to enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1-Aziridineacetic acid, 2-methyl-3-(1-methylethyl)-, ethyl ester, trans- undergoes various chemical reactions, including:
Nucleophilic Ring Opening: This is the most common reaction, where nucleophiles attack the aziridine ring, leading to ring opening and formation of different products.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Substitution Reactions: Substitution at the nitrogen or carbon atoms of the aziridine ring can be achieved using suitable reagents.
Common Reagents and Conditions:
Nucleophilic Ring Opening: Common nucleophiles include amines, alcohols, and thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Amino Alcohols: Formed from nucleophilic ring opening with alcohols.
Amines: Resulting from reduction reactions.
Substituted Aziridines: Obtained through substitution reactions.
Scientific Research Applications
1-Aziridineacetic acid, 2-methyl-3-(1-methylethyl)-, ethyl ester, trans- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-aziridineacetic acid, 2-methyl-3-(1-methylethyl)-, ethyl ester, trans- involves the reactivity of the aziridine ring. The ring strain makes it highly susceptible to nucleophilic attack, leading to ring opening and formation of various products. The compound can interact with biological molecules, potentially inhibiting enzymes or modifying proteins through covalent bonding .
Comparison with Similar Compounds
Aziridine: The simplest aziridine, used as a building block in organic synthesis.
Azetidine: A four-membered nitrogen-containing ring, less strained than aziridine but with similar reactivity.
Uniqueness: 1-Aziridineacetic acid, 2-methyl-3-(1-methylethyl)-, ethyl ester, trans- is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the isopropyl and methyl groups influences its steric and electronic characteristics, making it a valuable compound for targeted synthetic applications .
Properties
CAS No. |
55669-84-6 |
---|---|
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
ethyl 2-(2-methyl-3-propan-2-ylaziridin-1-yl)acetate |
InChI |
InChI=1S/C10H19NO2/c1-5-13-9(12)6-11-8(4)10(11)7(2)3/h7-8,10H,5-6H2,1-4H3 |
InChI Key |
WJIKQZLTSPXKBX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(C1C(C)C)C |
Origin of Product |
United States |
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